molecular formula C8H8N2O B1333699 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile CAS No. 43036-05-1

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile

Cat. No.: B1333699
CAS No.: 43036-05-1
M. Wt: 148.16 g/mol
InChI Key: SUUQLYBKCBUSAR-UHFFFAOYSA-N
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Description

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile is a chemical compound that belongs to the class of pyrrole derivatives. It contains both a formyl group and a nitrile group, making it a versatile molecule in organic synthesis. The molecular formula of this compound is C8H8N2O, and it has a molecular weight of 148.16 g/mol . It appears as a yellow to orange powder and is soluble in organic solvents such as acetone, chloroform, and ethanol.

Preparation Methods

The synthesis of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile typically involves the condensation of a formylpyrrole with a nitrile-containing reagent. One common synthetic route includes the reaction of 2-formylpyrrole with acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to yield the desired product .

Chemical Reactions Analysis

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile is primarily related to its ability to interact with biological molecules through its formyl and nitrile groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π interactions with aromatic amino acids, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile include other pyrrole derivatives such as:

The uniqueness of this compound lies in its combination of formyl and nitrile groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(2-formylpyrrol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUQLYBKCBUSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370985
Record name 3-(2-formylpyrrol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43036-05-1
Record name 3-(2-formylpyrrol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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